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Compound of Interest

Compound Name: 4,5-Dibromobenzene-1,2-diol

Cat. No.: B1296110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,5-
dibromocatechol, a halogenated phenol of interest in various research domains, including drug
discovery and materials science. Due to the limited availability of experimentally-derived public
data, this document presents a combination of predicted and theoretical spectroscopic
information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS). The methodologies provided are based on standard analytical chemistry protocols for
similar compounds.

Chemical Structure and Properties
e |[UPAC Name: 4,5-dibromobenzene-1,2-diol

e Molecular Formula: CeéH4Br20:2

e Molecular Weight: 267.90 g/mol

e CAS Number: 2563-26-0

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4,5-dibromocatechol. These
values are estimations based on structure-activity relationships and data from analogous
compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 4,5-Dibromocatechol (in CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.2 S 1H H-3
~7.2 s 1H H-6
~5.5 br s 2H -OH

Table 2: Predicted 3C NMR Spectral Data for 4,5-Dibromocatechol (in CDCI3)

Chemical Shift (6) ppm Assignment
~145 C1, C2 (-OH)
~120 C3, C6 (-H)
~115 C4, C5 (-Br)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4,5-Dibromocatechol

Wavenumber (cm~?)

Intensity

Assighment

O-H stretch (hydrogen-

3550 - 3200 Strong, Broad bonded)

~3100 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C stretch
~1200 Strong C-O stretch (phenol)

1000 - 650 Strong C-Br stretch
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4,5-Dibromocatechol

miz Relative Abundance Assighment
266/268/270 High (1:2:1 ratio) [M]* (Molecular ion)
187/189 Medium [M-Br]*

159/161 Medium [M-Br-COJ*

108 Medium [M-2Br]*

79/81 High [Br]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of
catechols and halogenated aromatic compounds.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 4,5-dibromocatechol in ~0.7 mL of a
deuterated solvent (e.g., chloroform-d, DMSO-ds) in an NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural
abundance and sensitivity of $3C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be required.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet
using a hydraulic press.
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o Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire
the spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method such as Electron lonization (El) or Electrospray lonization (ESI).

e Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The
characteristic isotopic pattern of bromine (*°Br and 8!Br in a nearly 1:1 ratio) should be
observable for bromine-containing fragments.[1]

Potential Biological Signaling Pathway

Brominated phenols isolated from marine sources have been shown to possess a range of
biological activities, including antioxidant and anti-inflammatory effects.[2][3] Some of these
compounds have been found to modulate inflammatory pathways such as the Toll-like receptor
(TLR)/NF-kB signaling pathway.[4] Based on this, a hypothetical signaling pathway for the
potential anti-inflammatory action of 4,5-dibromocatechol is proposed below.
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Caption: Hypothetical inhibition of the TLR4/NF-kB signaling pathway by 4,5-dibromocatechol.

Experimental Workflow
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The following diagram illustrates a typical workflow for the synthesis and characterization of
4,5-dibromocatechol.
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Caption: General workflow for the synthesis and spectroscopic characterization of 4,5-
dibromocatechol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4,5-
Dibromocatechol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296110#4-5-dibromocatechol-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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